molecular formula C69H91GaN14O17S2 B612818 1027785-95-0 CAS No. 1027785-95-0

1027785-95-0

Cat. No.: B612818
CAS No.: 1027785-95-0
M. Wt: 1522.40
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Name: Gallium(III)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid-[Nal³]-octreotide CAS Registry Number: 1027785-95-0 Molecular Formula: C₆₉H₉₄GaN₁₄O₁₇S₂ Molecular Weight: 1455.7 g/mol Applications: Ga-DOTA-NOC is a radiopharmaceutical agent used in positron emission tomography (PET) imaging for neuroendocrine tumors (NETs). It targets somatostatin receptor (SSTR) subtypes 2, 3, and 5 with high affinity, enabling precise tumor localization and staging .

Properties

CAS No.

1027785-95-0

Molecular Formula

C69H91GaN14O17S2

Molecular Weight

1522.40

sequence

Sequence: DOTA(Ga)-D-Phe-Cys-1-Nal-D-Trp-Lys-Thr-Cys-Thr(ol), cyclic disulfide

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

DOTA-(Tyr³)-Octreotide Acetate (CAS: 204318-14-9)
  • Key Differences: Amino Acid Substitution: Tyr³ (tyrosine) replaces Nal³ (3-(naphthyl)-alanine) in the octreotide backbone. Receptor Affinity: Primarily binds to SSTR2 with moderate affinity for SSTR5, but lower selectivity for SSTR3 compared to Ga-DOTA-NOC . Molecular Weight: 1432.6 g/mol (unlabeled form).
[Nal³]Octreotide Acetate (CAS: 848820-27-9)
  • Key Differences: Chelator Absence: Lacks the DOTA chelator, limiting its utility for radiometal labeling. Application: Used as a precursor for synthesizing Ga-DOTA-NOC and other radiometal conjugates .

Functional Analogues

Ga-DOTA-TATE (CAS: 884490-98-4)
  • Key Differences: Peptide Sequence: Uses Tyr³-Thr⁸-octreotide (TATE) instead of Nal³-octreotide (NOC). Clinical Preference: Ga-DOTA-TATE (e.g., Lutathera®) is FDA-approved for PRRT (peptide receptor radionuclide therapy), whereas Ga-DOTA-NOC is primarily used for diagnostic imaging .
In-DOTA-NOC (Indium-111-labeled DOTA-NOC)
  • Key Differences :
    • Isotope : Uses In-111 instead of Ga-68, making it suitable for single-photon emission computed tomography (SPECT) rather than PET.
    • Half-Life : In-111 has a longer half-life (2.8 days) compared to Ga-68 (68 minutes), affecting imaging protocols and radiation exposure .

Comparative Data Table

Parameter Ga-DOTA-NOC (1027785-95-0) Ga-DOTA-TATE DOTA-(Tyr³)-Octreotide [Nal³]Octreotide
CAS Number This compound 884490-98-4 204318-14-9 848820-27-9
Molecular Weight (g/mol) 1455.7 1433.5 1432.6 1169.3
SSTR Subtype Affinity SSTR2, 3, 5 SSTR2 SSTR2, 5 SSTR2, 3, 5
Primary Application Diagnostic PET Imaging PRRT/Theragnostic Precursor for radiolabeling Precursor synthesis
Isotope Used Ga-68 Ga-68/Lu-177 N/A N/A
Regulatory Status Research Use FDA-Approved Research Use Research Use
Key Advantage Broad SSTR coverage High SSTR2 specificity Structural flexibility Radiolabeling precursor

Research Findings and Clinical Implications

  • Ga-DOTA-NOC vs. Ga-DOTA-TATE: A 2023 study demonstrated that Ga-DOTA-NOC identified 15% more SSTR3/5-positive metastatic lesions in NET patients compared to Ga-DOTA-TATE, highlighting its diagnostic superiority in heterogeneous tumors . However, Ga-DOTA-TATE showed 30% higher tumor uptake in SSTR2-dominant tumors, justifying its therapeutic use in PRRT .
  • Stability and Pharmacokinetics: Ga-DOTA-NOC exhibits faster renal clearance than In-DOTA-NOC, reducing radiation exposure to non-target tissues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.